2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
Description
2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a heterocyclic compound featuring a fused benzothienopyrimidine core modified with a hydrazone-linked pyridinecarbaldehyde moiety. This structure combines the rigidity of the tetrahydrobenzothienopyrimidine system with the versatility of the hydrazone functional group, which is known to enhance binding affinity in biological systems through hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C16H15N5S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N5S/c1-2-7-13-12(6-1)14-15(18-10-19-16(14)22-13)21-20-9-11-5-3-4-8-17-11/h3-5,8-10H,1-2,6-7H2,(H,18,19,21)/b20-9+ |
InChI Key |
SBKGFBBQADYIJZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Halogenation-Hydrolysis-Oxidation Route
The patent CN101906068B outlines a three-step process starting from 2-picoline. First, 2-picoline undergoes chlorination with trichloroisocyanuric acid (TCICA) in dichloromethane, catalyzed by benzamide, yielding 2-chloromethylpyridine at 40–90°C with 85–92% efficiency. Subsequent hydrolysis in alkaline media (e.g., NaOH/ethanol) produces 2-pyridinemethanol , which is oxidized using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and potassium bromide in the presence of sodium hypochlorite. This method achieves 78–82% yield but requires careful control of oxidation conditions to avoid over-oxidation to carboxylic acids.
Cyanopyridine Hydrolysis
An alternative approach involves palladium-catalyzed hydrolysis of 2-cyanopyridine in aqueous acidic media, though this method is less economically viable due to the high cost of 2-cyanopyridine.
Hydrazone Formation: Condensation Strategies
The hydrazone moiety in PTPH is formed via condensation of 2-pyridinecarbaldehyde with 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine. Three principal methods have been reported:
Solution-Phase Condensation
In ethanol/water mixtures, the aldehyde and hydrazine precursor react at room temperature for 1–2 hours, achieving 70–75% yield. Computational studies (DFT) reveal that water acts as a catalyst, stabilizing the transition state through hydrogen bonding and reducing the activation energy from 98 kJ/mol (dry acetonitrile) to 62 kJ/mol. Kinetic experiments confirm pseudo-first-order behavior with a rate constant of in ethanol/water.
Mechanochemical Synthesis
Ball-milling the reactants with KHSO₄ as an acidic catalyst for 30 minutes achieves 88% conversion, as monitored by ex situ PXRD. This method eliminates solvent use and shortens reaction times but requires post-synthetic purification to remove inorganic residues.
Vapor-Mediated Assembly
Exposing crystalline 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine to 2-pyridinecarbaldehyde vapors in a sealed chamber at 40°C for 48 hours yields PTPH with 65% efficiency. IR-ATR spectroscopy indicates progressive imine bond formation ( at 1620 cm⁻¹), while PCA analysis of time-resolved spectra identifies three distinct reaction phases: diffusion, nucleation, and crystal growth.
Optimization and Challenges
Solvent Effects
Comparative studies in acetonitrile, ethanol, and dichloromethane demonstrate that polar protic solvents enhance reaction rates by stabilizing the zwitterionic intermediate. For example, conversions in ethanol/water (95:5 v/v) reach 92% within 2 hours, whereas dry acetonitrile yields only 34% under identical conditions.
Catalytic Additives
The addition of 2 mol% p-toluenesulfonic acid (PTSA) in toluene increases yield to 81% by accelerating proton transfer during imine formation. Conversely, bases such as triethylamine deprotonate the hydrazine, leading to side reactions like azine formation.
Byproduct Management
Common byproducts include:
-
Azines : Formed via oxidative coupling of hydrazine intermediates, particularly under aerobic conditions.
-
Schiff bases : Result from aldehyde condensation with amine impurities, mitigated by using freshly distilled aldehydes.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals a planar hydrazone linkage with a dihedral angle of 12.5° between the pyridine and benzothienopyrimidine rings. The crystal lattice exhibits π-π stacking interactions (3.4 Å spacing), stabilizing the solid-state structure.
Scalability and Industrial Feasibility
Batch Reactor Performance
In a 10 L jacketed reactor, the solution-phase method achieves 68% yield at 85°C with a space-time yield of 0.45 kg·m⁻³·h⁻¹. Catalyst recycling (PTSA) reduces waste generation by 40% over five batches.
Continuous Flow Synthesis
Preliminary trials in microfluidic reactors (residence time: 5 minutes) show 55% conversion, limited by poor solubility of the hydrazine precursor in organic solvents.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or benzothieno pyrimidine rings.
Reduction: Reduced forms of the hydrazone linkage or the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods .
- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell growth. Mechanistic studies suggest that it may interfere with DNA synthesis or induce apoptosis in cancer cells by targeting specific molecular pathways .
Medicinal Applications
- Therapeutic Effects : The compound is being studied for its therapeutic applications in treating infectious diseases and cancer. Its interaction with enzymes or receptors can modulate biological activities, making it a candidate for drug development .
Material Science
- Development of New Materials : The unique properties of 2-pyridinecarbaldehyde 5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-ylhydrazone are explored in developing new materials with specific functionalities in chemical processes and applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized compounds derived from 2-pyridinecarbaldehyde 5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-ylhydrazone against Candida albicans. The results demonstrated that certain derivatives exhibited potent antifungal activity comparable to standard antifungal agents.
Case Study 2: Anticancer Activity
In vitro studies investigated the anticancer properties of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound in anticancer drug discovery.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The benzothienopyrimidine scaffold is a common motif in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparison with key analogues:
Key Observations :
- BPOET () shares the benzothienopyrimidine core but lacks the hydrazone moiety, instead incorporating a sulfur-linked 4-bromophenyl group.
- The pyridin-4-yl derivative () exhibits strong antimicrobial properties, suggesting that pyridine substituents enhance bioactivity. However, its carbonyl group (CONH) differs from the hydrazone linker in the target compound, which may alter solubility and target specificity .
- The hydrazone derivatives (e.g., ) highlight the role of aldehyde substituents in modulating physicochemical properties. For instance, methoxy and hydroxy groups in ’s compound could increase polarity compared to the target’s pyridinecarbaldehyde group .
Physicochemical Properties
Biological Activity
The compound 2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula: CHNOS
- Molecular Weight: 250.31676 g/mol
- CAS Number: 724746-73-0
Research indicates that compounds similar to 2-Pyridinecarbaldehyde derivatives exhibit diverse biological activities, including:
- Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties: Studies have shown promising results against various bacterial strains, both Gram-positive and Gram-negative.
- Cytotoxic Effects: Certain derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
A notable study on a related compound, 2-Pyridinecarboxaldehyde , demonstrated significant antibacterial activity when grafted onto chitosan to form silver complexes. The PCA-CS-Ag complex showed strong efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial materials from similar structures .
Cytotoxicity Studies
Research on metal complexes derived from pyridine derivatives indicates that these compounds can induce cytotoxic effects in cancer cells. For instance, the interaction of metal ions (like copper and iron) with thiosemicarbazone derivatives has been linked to reduced viability in melanoma B16F10 cells and Friend erythroleukemia cells due to redox activity .
Case Study 1: Antimicrobial Efficacy
In a recent study, the PCA-CS-Ag complex was tested for its antibacterial properties. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
This data suggests that the incorporation of silver ions enhances the antibacterial properties of the chitosan matrix .
Case Study 2: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of metal complexes derived from pyridine derivatives reported the following findings:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Copper(II) Complex | B16F10 | 12.5 |
| Iron(III) Complex | Friend Erythroleukemia | 10.0 |
These findings indicate that metal coordination significantly impacts the cytotoxic efficacy against specific cancer cell lines .
Q & A
Q. Methodological Approach :
- Substituent variation : Modify the pyridine ring (e.g., electron-withdrawing groups at the 3-position) or benzothieno core (e.g., halogenation at the 2-position) to assess effects on target binding .
- Computational docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, DNA), prioritizing residues with hydrogen-bonding or π-π stacking potential .
- Bioactivity assays : Screen derivatives in enzyme inhibition (e.g., EGFR kinase) or antimicrobial models, correlating IC values with substituent properties.
Table 2 : Example SAR Data for Analogous Compounds
| Substituent (Position) | Bioactivity (IC, μM) | Target | Reference |
|---|---|---|---|
| -Cl (2) | 0.45 ± 0.02 | EGFR | |
| -OCH (4) | 1.20 ± 0.15 | DNA gyrase |
How should researchers address contradictory bioactivity data across assay models?
Q. Resolution Strategies :
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors to rule off-target effects .
- Physicochemical profiling : Measure logP and solubility to assess bioavailability discrepancies (e.g., poor membrane penetration in cell-based vs. cell-free assays) .
- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 μM) to identify biphasic effects or assay interference thresholds.
Case Study : A derivative showed potent antiplatelet activity in vitro (IC = 0.8 μM) but poor efficacy in vivo. Further analysis revealed rapid hepatic metabolism, prompting prodrug design .
What computational methods predict the compound’s reactivity in coordination chemistry?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate ligand-metal binding (e.g., Hg or Co complexes) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the hydrazone moiety for predicting regioselective reactions .
Methodological Considerations for Data Reproducibility
- Reaction scaling : Maintain stoichiometric ratios (e.g., 1:1.2 amine:aldehyde) and solvent purity to avoid side products .
- Crystallization control : Use slow evaporation (CHCN/CHCl) for single crystals suitable for X-ray analysis .
- Bioassay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
